molecular formula C17H20N4O3 B2916935 1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 1903437-66-0

1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2916935
CAS No.: 1903437-66-0
M. Wt: 328.372
InChI Key: DOBQYSUAZABNTO-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound. Its unique structure combines pyrazole and oxazepine rings, making it an intriguing subject for research across multiple scientific fields. The compound's specific applications in biological and chemical processes underscore its potential for advancing medicinal and industrial chemistry.

Preparation Methods

The synthesis of this compound involves a multi-step reaction sequence:

  • Formation of the pyrazole ring

    Start with the cyclization of a suitable 1,3-diketone with hydrazine, forming the pyrazole core.

  • Synthesis of the oxazepine ring

    Condense an appropriate ortho-amino benzophenone with glycolic acid under reflux conditions to form the oxazepine nucleus.

  • Final assembly

    Couple the pyrazole and oxazepine intermediates through an alkylation reaction using a suitable base and ethyl bromide to obtain 1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide.

Industrial production would scale these steps up with emphasis on optimizing reaction yields, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo several types of reactions, including:

  • Oxidation

    It may undergo oxidation reactions at the pyrazole or oxazepine rings, particularly in the presence of oxidizing agents like potassium permanganate.

  • Reduction

    Reduction reactions could target the carbonyl group within the oxazepine ring, using reagents such as sodium borohydride.

  • Substitution

    Both nucleophilic and electrophilic substitution reactions are possible, especially at the carboxamide group. Common reagents include alkyl halides and amines. The major products of these reactions vary but typically include modified versions of the original compound with altered functional groups or ring structures.

Scientific Research Applications

This compound has a wide array of scientific applications:

  • Chemistry

    It serves as a building block for more complex molecular structures and materials, aiding the synthesis of novel chemical entities.

  • Biology

    It is used in studying enzyme interactions and inhibition, offering insights into cellular processes and potential therapeutic targets.

  • Medicine

  • Industry

    It can be applied in the development of advanced materials with specific chemical properties, such as new catalysts or polymers.

Mechanism of Action

The mechanism by which 1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide exerts its effects involves:

  • Molecular targets

    It interacts with specific enzymes and receptors, modulating their activity.

  • Pathways

    The compound may influence pathways related to cellular metabolism, signal transduction, or gene expression, depending on its biological context.

Comparison with Similar Compounds

Compared to similar compounds, 1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of pyrazole and oxazepine rings, which imparts distinctive chemical and biological properties. Similar compounds might include:

  • 1-ethyl-3-phenyl-1H-pyrazole-4-carboxamide

    Shares the pyrazole ring but lacks the oxazepine structure, resulting in different reactivity and applications.

  • N-(2-(3-oxo-2,3-dihydrobenzoxazin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide

    Features a benzoxazine ring instead of the oxazepine ring, leading to variations in biological activity.

Each similar compound has its unique set of properties and applications, emphasizing the specific utility of this compound in research and industry.

Properties

IUPAC Name

1-ethyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-21-9-7-14(19-21)17(23)18-8-10-20-11-13-5-3-4-6-15(13)24-12-16(20)22/h3-7,9H,2,8,10-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBQYSUAZABNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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